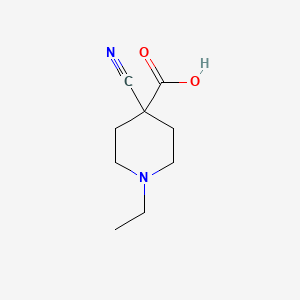
4-Cyano-1-ethylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-1-ethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 4-Cyano-1-ethylpiperidine-4-carboxylic acid typically involves the functionalization of piperidine derivatives. One common method includes the acid-mediated alkyne functionalization with enamine formation, followed by reduction to form the piperidine ring . Industrial production methods often utilize multicomponent reactions and cyclization processes to achieve high yields and purity .
Chemical Reactions Analysis
4-Cyano-1-ethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use hydrogenation catalysts like palladium on carbon.
Scientific Research Applications
4-Cyano-1-ethylpiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-Cyano-1-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The exact pathways and targets are determined by its derivatives and their specific applications .
Comparison with Similar Compounds
4-Cyano-1-ethylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
- 4-Cyano-1-methylpiperidine-4-carboxylic acid
- 4-Cyano-1-propylpiperidine-4-carboxylic acid These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ethyl group, which can affect its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-cyano-1-ethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-2-11-5-3-9(7-10,4-6-11)8(12)13/h2-6H2,1H3,(H,12,13) |
InChI Key |
YTEYLEHCDGKPTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)
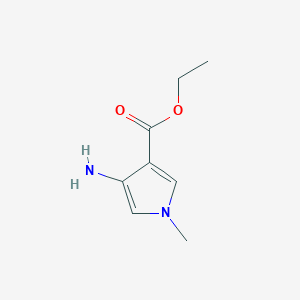
![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
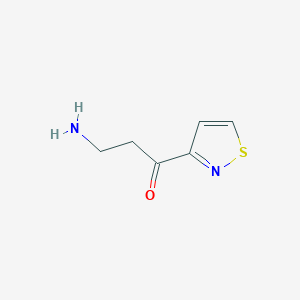
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)
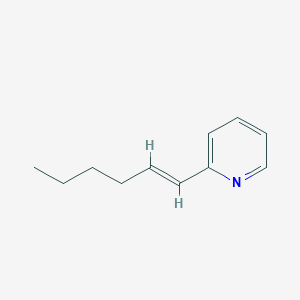
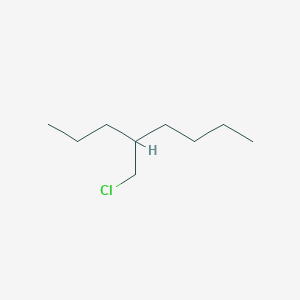




![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)

